molecular formula C17H16O2S B13088077 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde

4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13088077
M. Wt: 284.4 g/mol
InChI Key: MGIFIDMSIBEQKM-UHFFFAOYSA-N
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Description

4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a methoxyphenyl group attached to a propanoyl chain, which is further connected to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(3-Methoxyphenyl)propanoic acid and thiobenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Shares a similar methoxyphenyl group but lacks the thiobenzaldehyde moiety.

    3,5-Dihydroxy-2-[3-(4-methoxyphenyl)propanoyl]phenyl β-D-glucopyranoside: Contains a similar propanoyl chain but has additional hydroxyl groups and a glucopyranoside moiety.

Uniqueness

4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both the methoxyphenyl and thiobenzaldehyde groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

4-[3-(3-methoxyphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-16-4-2-3-13(11-16)7-10-17(18)15-8-5-14(12-20)6-9-15/h2-6,8-9,11-12H,7,10H2,1H3

InChI Key

MGIFIDMSIBEQKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

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